![molecular formula C17H14ClFN6O2 B580134 5-(Chloromethyl)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-1,3-oxazolidin-2-one CAS No. 1239662-46-4](/img/structure/B580134.png)
5-(Chloromethyl)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chloromethyl)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-1,3-oxazolidin-2-one, also known as this compound, is a useful research compound. Its molecular formula is C17H14ClFN6O2 and its molecular weight is 388.787. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Design and Synthesis
One area of research involves the pharmacophore design of kinase inhibitors, particularly p38α MAP kinase inhibitors, which are critical for proinflammatory cytokine release. Compounds with specific scaffolds, such as tri- and tetra-substituted imidazoles, have been identified as selective inhibitors. These compounds, characterized by their structural motifs and binding selectivity, are synthesized to enhance their inhibitory activity and selectivity over other kinases by modifying their interaction with the hydrophobic pocket and hinge region of the kinase. This research underscores the importance of ligand design in developing more effective and selective therapeutic agents (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Novel Synthesis Methods
Another aspect of scientific research focuses on novel synthesis methods for pharmaceutical compounds. For example, the synthesis of omeprazole, a proton pump inhibitor, demonstrates the development of new methods to address pharmaceutical impurities and improve the synthesis process for better yield and simplicity. This research provides insights into optimizing drug synthesis for enhanced efficacy and safety (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Chemical Inhibitors Study
The study of chemical inhibitors of cytochrome P450 isoforms in human liver microsomes represents a critical area of pharmacological research. By understanding the potency and selectivity of various inhibitors, researchers can better predict drug-drug interactions and improve drug safety profiles. This research is pivotal for the development of safer and more effective therapies by minimizing adverse interactions (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
Pharmacological Review
Chlorogenic acid (CGA) has been the subject of extensive pharmacological review due to its wide range of therapeutic roles, including antioxidant, anti-inflammatory, and neuroprotective effects. Research on CGA illustrates the potential of natural compounds in treating various disorders and highlights the importance of understanding their biological and pharmacological effects for clinical application (Naveed et al., 2018).
Mécanisme D'action
Target of Action
Deshydroxy-chloro Tedizolid, also known as Tedizolid, is an oxazolidinone class antibiotic . It primarily targets Gram-positive bacteria , including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecium, and penicillin-resistant Streptococcus penumoniae .
Mode of Action
Tedizolid inhibits bacterial protein synthesis, which is a crucial process for bacterial growth and survival . It is generally effective against multidrug-resistant Gram-positive bacteria .
Biochemical Pathways
The biochemical pathways affected by Tedizolid involve the inhibition of protein synthesis in bacteria. This action disrupts the normal functioning of the bacteria, leading to their inability to grow and reproduce .
Pharmacokinetics
Tedizolid displays linear pharmacokinetics with good tissue penetration . It exhibits activity against the majority of Gram-positive bacteria with a minimal inhibitory concentration (MIC) of ≤ 0.5 mg/L . It is four-fold more potent than linezolid, another antibiotic of the same class . The high bioavailability and once-daily dosing make it a potential candidate for treating pulmonary infections .
Result of Action
The result of Tedizolid’s action is the effective treatment of certain bacterial infections. Clinical investigations have shown non-inferiority to twice-daily dosing of linezolid 600 mg for 10 days in patients with acute bacterial skin and skin-structure infections .
Action Environment
The action of Tedizolid can be influenced by the presence of granulocytes, which augment its antibacterial effect .
Analyse Biochimique
Biochemical Properties
Deshydroxy-chloro Tedizolid plays a significant role in biochemical reactions, particularly in inhibiting bacterial protein synthesis. It interacts with the bacterial ribosome, specifically binding to the 50S subunit, thereby preventing the formation of the initiation complex for protein synthesis. This interaction inhibits the growth of bacteria by blocking the translation process. Deshydroxy-chloro Tedizolid has shown high potency against various Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) .
Cellular Effects
Deshydroxy-chloro Tedizolid exerts its effects on various types of cells, particularly bacterial cells. It influences cell function by inhibiting protein synthesis, which is crucial for bacterial growth and replication. This inhibition leads to bacteriostasis, where the bacterial cells are unable to proliferate. Additionally, Deshydroxy-chloro Tedizolid has been observed to affect cell signaling pathways and gene expression in bacteria, further contributing to its antibacterial activity .
Molecular Mechanism
The molecular mechanism of Deshydroxy-chloro Tedizolid involves its binding to the 50S ribosomal subunit of bacterial ribosomes. This binding prevents the proper alignment of the ribosomal RNA and messenger RNA, thereby inhibiting the initiation of protein synthesis. The compound’s high affinity for the ribosomal binding site ensures effective inhibition of bacterial growth. Deshydroxy-chloro Tedizolid also exhibits enzyme inhibition properties, particularly against bacterial enzymes involved in protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Deshydroxy-chloro Tedizolid have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, maintaining its antibacterial activity over extended periods. Degradation products have been observed, which may influence its long-term efficacy. In vitro and in vivo studies have demonstrated that Deshydroxy-chloro Tedizolid maintains its antibacterial effects over time, with minimal impact on cellular function .
Dosage Effects in Animal Models
The effects of Deshydroxy-chloro Tedizolid vary with different dosages in animal models. Studies have shown that the compound exhibits a dose-dependent antibacterial effect, with higher doses leading to more significant bacterial inhibition. At high doses, toxic or adverse effects have been observed, including potential bone marrow suppression and gastrointestinal disturbances. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
Deshydroxy-chloro Tedizolid is involved in various metabolic pathways, primarily related to its conversion and excretion. The compound is metabolized in the liver, where it undergoes biotransformation to form inactive metabolites. These metabolites are then excreted primarily through feces, with a smaller proportion excreted in urine. The metabolic pathways of Deshydroxy-chloro Tedizolid involve enzymes such as phosphatases, which play a crucial role in its conversion to active or inactive forms .
Transport and Distribution
Deshydroxy-chloro Tedizolid is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. The compound exhibits good tissue penetration, particularly in skin and pulmonary tissues, making it effective against infections in these areas. Transporters and binding proteins may facilitate its distribution, ensuring adequate localization at the site of infection. The compound’s distribution is influenced by its physicochemical properties, including solubility and molecular weight .
Subcellular Localization
The subcellular localization of Deshydroxy-chloro Tedizolid is primarily within the bacterial ribosomes, where it exerts its inhibitory effects on protein synthesis. The compound’s targeting signals and post-translational modifications direct it to the ribosomal binding sites, ensuring effective inhibition of bacterial growth. Additionally, Deshydroxy-chloro Tedizolid may localize to other cellular compartments, depending on its interactions with various biomolecules .
Propriétés
IUPAC Name |
5-(chloromethyl)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN6O2/c1-24-22-16(21-23-24)15-5-2-10(8-20-15)13-4-3-11(6-14(13)19)25-9-12(7-18)27-17(25)26/h2-6,8,12H,7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEWJWSQISOVRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)CCl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1R,5R,8R,9S,10R,11S,12R,14S)-11-methyl-6-methylidene-17-oxo-13,16-dioxahexacyclo[9.4.2.15,8.01,10.02,8.012,14]octadecane-9-carboxylic acid](/img/structure/B580051.png)

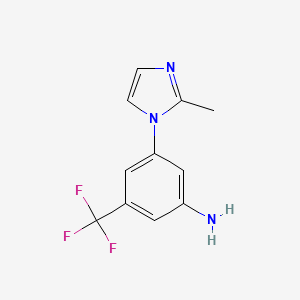

![2-Methoxybenzo[c]cinnoline](/img/structure/B580055.png)
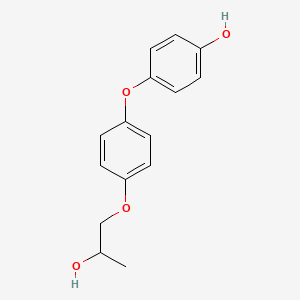
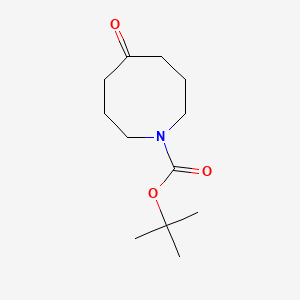

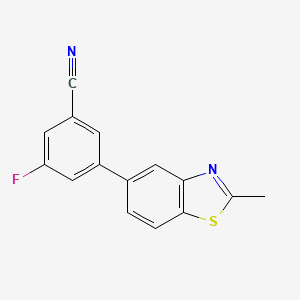

![N-[(S)-(4-Nitrophenoxy)phenoxyphosphinyl]-L-alanine 1-Methylethyl ester](/img/structure/B580068.png)
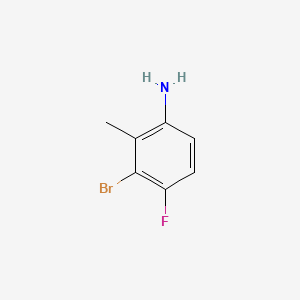
![6,7-diamino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-8-one](/img/structure/B580072.png)

